1,2-Dichloro-5-ethyl-3-fluorobenzene
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Overview
Description
1,2-Dichloro-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, one by a fluorine atom, and one by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-5-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination and fluorination of ethylbenzene derivatives under controlled conditions. The process may include steps such as diazotization and reduction, bromination, and further transformation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where electrophiles replace one of the substituents on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.
Scientific Research Applications
1,2-Dichloro-5-ethyl-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-ethyl-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-fluorobenzene
- 1,2-Dichloro-4-ethylbenzene
- 1,3-Dichloro-5-fluorobenzene
Uniqueness
1,2-Dichloro-5-ethyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H7Cl2F |
---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1,2-dichloro-5-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)8(10)7(11)4-5/h3-4H,2H2,1H3 |
InChI Key |
GTZKCTPTGJMUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)Cl)F |
Origin of Product |
United States |
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